molecular formula C8H6F2N3O2- B14081092 [3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium

[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium

Katalognummer: B14081092
Molekulargewicht: 214.15 g/mol
InChI-Schlüssel: NZRYAFWUHBFGLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound features a difluoromethyl group attached to an indazole ring, which is further connected to a dioxidoazanium group. The presence of the difluoromethyl group is particularly significant as it imparts unique chemical and biological properties to the compound.

Analyse Chemischer Reaktionen

Types of Reactions

[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include ClCF_2H for the formation of X-CF_2H bonds, and novel non-ozone depleting difluorocarbene reagents for X-H insertion . The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, the difluoromethylation reactions typically yield difluoromethyl-substituted heteroaromatics .

Wissenschaftliche Forschungsanwendungen

[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium has a wide range of scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of [3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium lies in its specific combination of the indazole ring and the difluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in scientific research and industry.

Eigenschaften

Molekularformel

C8H6F2N3O2-

Molekulargewicht

214.15 g/mol

IUPAC-Name

[3-(difluoromethyl)-2H-indazol-5-yl]-dioxidoazanium

InChI

InChI=1S/C8H6F2N3O2/c9-8(10)7-5-3-4(13(14)15)1-2-6(5)11-12-7/h1-3,8,13H,(H,11,12)/q-1

InChI-Schlüssel

NZRYAFWUHBFGLA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NNC(=C2C=C1[NH+]([O-])[O-])C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.